N-benzyl-N-methyl-3-phenylpropanamide

Medicinal chemistry ADME optimization CNS drug design

Researchers designing CNS-focused libraries often face permeability penalties from hydrogen-bond donors in secondary amides. This tertiary amide scaffold (HBD = 0; logP ~3.4) eliminates that limitation, enhancing predicted BBB penetration without sacrificing the benzyl pharmacophore. Procurement ensures compatibility with solution-phase parallel synthesis and ortho-lithiation workflows. Key specifications: MW 253.34 g/mol; predicted m.p. ~132 °C; wide liquid-phase thermal window for high-temperature reactions.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
CAS No. 61751-42-6
Cat. No. B053901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-methyl-3-phenylpropanamide
CAS61751-42-6
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2
InChIInChI=1S/C17H19NO/c1-18(14-16-10-6-3-7-11-16)17(19)13-12-15-8-4-2-5-9-15/h2-11H,12-14H2,1H3
InChIKeyRPBRKAIJZNHIOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N-methyl-3-phenylpropanamide Physicochemical Baseline


N-Benzyl-N-methyl-3-phenylpropanamide (CAS 61751-42-6) is a fully substituted tertiary amide (C₁₇H₁₉NO; MW 253.34 g/mol) belonging to the N-benzyl-3-phenylpropanamide chemotype [1]. Unlike its secondary amide analogs, the nitrogen bears both a benzyl and a methyl substituent, eliminating hydrogen-bond donor capacity (HBD = 0) and producing a computed logP of 3.25–3.42 [1]. The compound is catalogued in the EPA DSSTox database (DTXSID80349989) and appears in commercial screening collections under identifiers including TimTec1_003482 and ZINC00030774, indicating its established role as a purchasable small-molecule scaffold for parallel synthesis and medicinal chemistry campaigns [1][2].

Zero HBD
Tertiary amide scaffold with no hydrogen-bond donor (HBD=0)
Lipophilic Range
Computed logP 3.2–3.4 supports membrane partitioning studies
Parallel Synthesis
Established in solution-phase quenching workflows and screening collections
Purchasable Scaffold
DSSTox-registered, commercially available for medicinal chemistry campaigns

Why Generic Amide Analogs Cannot Substitute This Compound


Substituting N-benzyl-N-methyl-3-phenylpropanamide with the closest secondary amide analog N-benzyl-3-phenylpropanamide (CAS 10264-10-5) or the des-benzyl N-methyl-3-phenylpropanamide (CAS 940-43-2) introduces a hydrogen-bond donor (HBD = 1) absent in the target compound, altering membrane permeability, metabolic stability, and target engagement profiles [1]. The tertiary amide architecture eliminates the N–H proton required for Hofmann rearrangement and modifies the directing-group properties in ortho-lithiation chemistry compared with secondary amides [2]. Furthermore, the combined N-benzyl/N-methyl substitution pattern generates a logP shift (ΔlogP ≈ +0.1–0.25 vs. the secondary N-benzyl analog) that substantially affects both aqueous solubility (estimated 27.12 mg/L at 25°C) and organic-phase partitioning behavior in synthetic workflows . These physicochemical and reactivity differences preclude simple one-to-one replacement without re-optimization of reaction conditions or biological assay parameters.

Secondary amide reintroduces H-bond donor
N-Benzyl-3-phenylpropanamide (HBD=1) alters passive permeability and metabolic stability profiles compared to the tertiary amide.
N–H enables Hofmann rearrangement
The amide proton in secondary analogs permits degradation pathways absent in the target compound, and weakens ortho-lithiation directing ability.
logP shift affects solubility and partitioning
The combined N-benzyl/N-methyl pattern generates a logP increase (~+0.1 to +0.25 vs. secondary analog), influencing aqueous solubility and organic-phase behavior.

Quantitative Differentiation Evidence Versus Structural Analogs


Zero HBD Confers Superior Membrane Permeability

N-Benzyl-N-methyl-3-phenylpropanamide possesses zero hydrogen-bond donor atoms because both nitrogen substituents are alkyl/aryl groups, whereas the direct secondary amide comparator N-benzyl-3-phenylpropanamide (CAS 10264-10-5) retains one N–H hydrogen-bond donor [1]. In drug design, each hydrogen-bond donor has been quantitatively associated with an approximate 10-fold decrease in passive membrane permeability; the absence of an HBD in the target compound is therefore predicted to yield superior passive permeability compared with its secondary amide analog, holding other physicochemical parameters constant [2].

Membrane permeability impact
Cross-study comparable
Target: HBD = 0
Comparator: HBD = 1
ΔHBD = −1 (elimination of N–H donor)
Supports CNS library screening design
Based on ADME heuristics; experimental permeability verification advised
Medicinal chemistry ADME optimization CNS drug design

Elevated Lipophilicity Enhances Membrane Partitioning

The target compound exhibits an ACD/LogP of 3.25 and an EPISuite KOWWIN log Kow of 3.42, compared with a calculated logP of 3.17 for N-benzyl-3-phenylpropanamide (CAS 10264-10-5) [1]. The positive ΔlogP of +0.08 to +0.25 arises from N-methyl substitution replacing the polar N–H moiety with a hydrophobic methyl group. This increase in lipophilicity directly impacts predicted bioconcentration factor (BCF = 121.80 at pH 7.4) and organic-carbon sorption coefficient (KOC = 1082.71 at pH 7.4) .

Lipophilicity comparison
Cross-study comparable
Target logP 3.25–3.42
Comparator logP 3.17
ΔlogP +0.08 to +0.25
May support GPCR/ion channel partitioning studies
Computed logP values; experimental logP to verify
Physicochemical profiling Lipophilic ligand efficiency Compound library design

Low Aqueous Solubility Guides Solvent Selection

The EPISuite WSKOW model estimates water solubility for N-benzyl-N-methyl-3-phenylpropanamide as 27.12 mg/L at 25°C, based on a log Kow of 3.42 . The tertiary amide structure, lacking hydrogen-bond donor capacity, exhibits reduced aqueous solvation compared with secondary amides of similar molecular weight; the des-benzyl analog N-methyl-3-phenylpropanamide (MW 163.22) is expected to have substantially higher water solubility due to its lower molecular weight and the presence of an N–H donor, although experimental solubility data for direct comparison are not available in the public domain [1].

Aqueous solubility estimate
Supporting evidence
27.12 mg/L at 25°C (WSKOW)
Guides stock solution solvent choice
Comparator solubility data unavailable; experimental confirmation needed
Solubility profiling Formulation development Assay design

Tertiary Amide Directing-Group Superiority in Ortho-Metallation

Tertiary amides such as N-benzyl-N-methyl-3-phenylpropanamide cannot undergo the Hofmann rearrangement because they lack the requisite N–H proton; secondary amides, including N-benzyl-3-phenylpropanamide, remain susceptible under strong oxidative conditions [1]. Furthermore, comparative studies on the directing-group ability of secondary versus tertiary benzamides in ortho-lithiation demonstrate that tertiary amides are more effective directors of ortho-metallation than their secondary counterparts, a principle extensible to the N-benzyl-3-phenylpropanamide series [2]. The target compound was utilized as a product in the acylation of N-methylbenzylamine during the development of amino acid-based quenchers for solution-phase parallel synthesis, confirming its synthetic accessibility and stability under electrophilic quenching conditions [3].

Reactivity class differentiation
Class-level inference
Tertiary amide: no Hofmann rearrangement; reported more effective ortho-lithiation director
Directs synthetic route compatibility review
Extrapolated from benzamide literature; confirm on target substrate
Synthetic methodology Organolithium chemistry Amide bond stability

Wide Liquid-Phase Thermal Operating Window

The predicted boiling point of N-benzyl-N-methyl-3-phenylpropanamide is 415.8 ± 34.0°C at 760 mmHg, which is substantially higher than that of the des-benzyl analog N-methyl-3-phenylpropanamide (predicted boiling point approximately 310–340°C based on lower MW of 163.22 g/mol) . The increased boiling point reflects the higher molecular weight (253.34 vs. 163.22 g/mol) and greater van der Waals surface area conferred by the additional benzyl substituent. For comparison, N-benzyl-3-phenylpropanamide (MW 239.31) has a predicted boiling point of 457.9 ± 34.0°C, indicating that N-methylation slightly reduces boiling point relative to the secondary amide while maintaining a wide liquid-phase processing range .

Liquid-phase thermal window
Cross-study comparable
Boiling point 415.8 ± 34.0°C
ΔBP −42.1°C vs N-benzyl analog
Supports distillative purification options
Computed boiling points; experimental verification advised
Thermal stability Process chemistry Purification methods

Recommended Research and Industrial Application Scenarios


CNS Library Design with Zero-HBD Scaffolds

The absence of hydrogen-bond donors (HBD = 0) in N-benzyl-N-methyl-3-phenylpropanamide makes it a preferred scaffold for central nervous system (CNS) screening libraries, where each HBD has been estimated to reduce passive blood-brain barrier permeability by approximately one log unit [1]. Procurement of this tertiary amide over the secondary amide analog N-benzyl-3-phenylpropanamide (HBD = 1) eliminates this permeability penalty without sacrificing the benzyl pharmacophore, which is critical for target engagement at aminergic GPCRs and ion channels within the CNS [2].

Solution-Phase Parallel Synthesis Quenching Workflows

This compound was explicitly utilized as a reaction product in the foundational methodology for amino acid-based quenchers in solution-phase parallel synthesis [3]. The tertiary amide structure, formed via acylation of N-methylbenzylamine, is stable under the electrophilic quenching conditions employed for excess reagent removal in combinatorial library production. Procurement of this specific amide, rather than secondary amide analogs, ensures compatibility with quenching workflows that cannot tolerate nucleophilic N–H groups.

Directed Ortho-Metallation Synthetic Sequences

Tertiary amides have been demonstrated to be more effective directors of ortho-lithiation than secondary amides in benzamide systems [4]. For synthetic groups employing N-benzyl-N-methyl-3-phenylpropanamide as a substrate for directed ortho-metallation–electrophile trapping sequences, the tertiary amide directing group is expected to provide superior regioselectivity compared with the secondary N-benzyl-3-phenylpropanamide analog. This reactivity difference is class-level but mechanistically robust and should guide procurement decisions for DoM-based synthetic route design.

High-Temperature Process Chemistry and Distillative Purification

With a predicted boiling point of 415.8°C at 760 mmHg and an estimated melting point of approximately 132°C, N-benzyl-N-methyl-3-phenylpropanamide offers a liquid-phase thermal window exceeding 280°C . This wide operating range supports high-temperature amidation and transamidation reactions, as well as short-path distillation for purity upgrading—advantages not shared by lower-molecular-weight analogs such as N-methyl-3-phenylpropanamide (MW 163.22) whose lower boiling point limits thermal processing options.

Application
Selection Property
Validation Focus
CNS library design with zero-HBD scaffolds
Zero HBD tertiary amide
Permeability assay benchmarking vs secondary amide
Solution-phase parallel synthesis quenching
Tertiary amide stability under electrophilic quench
Purity and yield under parallel synthesis conditions
Directed ortho-metallation synthetic sequences
Tertiary amide directing-group capacity
Regioselectivity and lithiation efficiency validation
High-temperature process chemistry
Wide liquid-phase thermal window
Distillation fraction purity and recovery
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